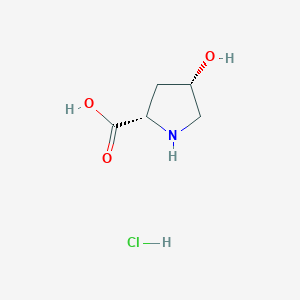

(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride

Vue d'ensemble

Description

(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the appropriate chiral starting material, such as (S)-proline.

Hydroxylation: The hydroxylation of the pyrrolidine ring is achieved using specific reagents and conditions to introduce the hydroxyl group at the 4-position.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. These methods may include:

Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation process.

Enzymatic Synthesis: Utilizing enzymes to achieve stereoselective synthesis.

Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products Formed

Oxidation Products: Pyrrolidin-2-one derivatives.

Reduction Products: Pyrrolidine-2-methanol derivatives.

Substitution Products: Various substituted pyrrolidine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Therapeutic Uses:

- Cytostatic and Cerebroprotective Agents: Research indicates that derivatives of hydroxyproline can serve as cytostatic agents, which inhibit cell growth and proliferation. They have potential applications in treating cancers and neurodegenerative diseases by protecting neuronal cells from damage .

- Organ Protection: Compounds derived from (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride have shown efficacy in protecting organs during ischemic events. This includes applications in myocardial ischemia and organ transplant scenarios where graft rejection is a concern .

- Treatment of Cardiovascular Diseases: The compound is being investigated for its role in managing conditions like hypertension, arrhythmia, and congestive heart failure. Its ability to inhibit endothelin-converting enzyme (ECE) activity is particularly noteworthy .

Pharmaceutical Formulations:

- Hydroxyproline is often included in pharmaceutical compositions aimed at treating various disorders related to endothelial dysfunction and oxidative stress .

Biochemistry

Protein Structure Stabilization:

- Hydroxyproline plays a crucial role in stabilizing the structure of collagen. It is a significant component of collagen fibers, contributing to their stability and strength. This property makes it vital in the fields of tissue engineering and regenerative medicine .

Enzyme Inhibition:

- The compound has been explored for its potential as an inhibitor of specific enzymes involved in pathological conditions, including those associated with zinc hydrolase activity. This inhibition could lead to therapeutic benefits in diseases characterized by excessive enzyme activity .

Food Science

Nutritional Supplementation:

- Hydroxyproline is recognized for its potential benefits in improving joint health and skin elasticity due to its role in collagen synthesis. As such, it is increasingly incorporated into dietary supplements aimed at enhancing skin health and joint function .

Food Industry Applications:

- In the food industry, hydroxyproline is utilized as a functional ingredient due to its properties that enhance the texture and stability of food products. It can improve the mouthfeel of certain formulations and is used in protein-rich foods .

Cosmetic Applications

Skin Care Products:

- Due to its role in collagen formation, hydroxyproline is included in various cosmetic formulations aimed at anti-aging and skin repair. Its ability to promote skin elasticity makes it a valuable ingredient in creams and serums designed for skin rejuvenation .

Data Table: Applications Overview

| Application Area | Specific Uses | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Cytostatic agents, organ protection | Inhibits cell growth; protects against ischemia |

| Biochemistry | Protein structure stabilization | Stabilizes collagen; enhances tissue integrity |

| Food Science | Nutritional supplements | Supports joint health; improves skin elasticity |

| Cosmetic Applications | Skin care products | Promotes collagen synthesis; enhances skin texture |

Case Studies

- Cytostatic Activity Study :

- Cardiovascular Protection Research :

- Collagen Stability Investigation :

Mécanisme D'action

The mechanism of action of (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2S,4S)-4-Azidopyrrolidine-2-carboxylic acid hydrochloride: Similar structure but with an azido group instead of a hydroxyl group.

(2S,4S)-4-Mercaptopyrrolidine-2-carboxylic acid hydrochloride: Contains a thiol group instead of a hydroxyl group.

Uniqueness

(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.

Activité Biologique

(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride, a chiral compound, has garnered attention in various fields such as medicinal chemistry, biochemistry, and pharmacology due to its unique biological activities and applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

- Chemical Structure : The compound is characterized by a pyrrolidine ring with hydroxyl and carboxylic acid functional groups.

- CAS Number : 441067-49-8

- Molecular Formula : C₅H₈N₄O₂·HCl

The primary biological activities of this compound are attributed to its interactions with various enzymes and proteins:

- Enzyme Inhibition : This compound has been identified as an inhibitor of 6-oxocamphor hydrolase , which is crucial for the retro-Claisen reaction in the cleavage of carbon-carbon bonds in bicyclic diketones. This inhibition can alter metabolic pathways involving these substrates .

- Collagen Synthesis Modulation : The compound inhibits collagen synthesis, impacting structural integrity in tissues. This property is particularly significant in studies related to fibrosis and wound healing .

- Cellular Effects : Research indicates that this compound can block myotube formation in C2C12 murine skeletal muscle cells, suggesting its influence on muscle differentiation and regeneration processes.

Antiproliferative Effects

Studies have shown that this compound exhibits antiproliferative effects on various cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and Caco-2 (colon cancer).

- IC50 Values : The compound demonstrated IC50 values ranging from 10 µM to 25 µM across different cell lines, indicating moderate potency against cancer cell proliferation .

Case Studies

- Zebrafish Model :

- In Vivo Studies :

Applications in Research and Medicine

The unique properties of this compound make it a valuable tool in both research and pharmaceutical applications:

- Chiral Building Block : Utilized in the synthesis of complex organic molecules due to its stereochemistry.

- Drug Development : Investigated as a precursor for developing novel therapeutic agents targeting various diseases including cancer and fibrosis .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (2R,4R)-4-Hydroxypyrrolidine-2-carboxylic Acid Hydrochloride | Chiral | Different enzyme inhibition profile |

| (2S,4R)-4-Fluoropyrrolidine-2-carboxylic Acid Hydrochloride | Fluorinated derivative | Enhanced stability and altered pharmacological properties |

Propriétés

IUPAC Name |

(2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3.ClH/c7-3-1-4(5(8)9)6-2-3;/h3-4,6-7H,1-2H2,(H,8,9);1H/t3-,4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJFFQAGTXBSTI-MMALYQPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1C(=O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70633586 | |

| Record name | (4S)-4-Hydroxy-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

441067-49-8 | |

| Record name | (4S)-4-Hydroxy-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.